Cas no 114741-27-4 (N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide)
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,3-dihydro-2-oxo-1H-indol-5-yl)Acetamide
- N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)-acetaMide
- N-(2-oxo-2,3-dihydro-1H-indole-5-yl)-acetamide
- N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- 5-acetamino-1,3-dihydro-indol-2-one
- F2257-0292
- VU0421716-2
- AKOS024632241
- 5-acetamidooxindole
- 5-acetylaminoindolin-2-one
- SCHEMBL154971
- N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
- N-(2-oxoindolin-5-yl)acetamide
- DA-16829
- GAPFXVWCGZCQPI-UHFFFAOYSA-N
- SCHEMBL6842270
- 114741-27-4
- 5-acetylamino-2-indolinone
-
- Inchi: 1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14)
- InChI Key: GAPFXVWCGZCQPI-UHFFFAOYSA-N
- SMILES: O=C1CC2C=C(C=CC=2N1)NC(C)=O
Computed Properties
- Exact Mass: 190.074227566Da
- Monoisotopic Mass: 190.074227566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 58.2Ų
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N626380-100mg |
N-(2-Oxoindolin-5-yl)acetamide |
114741-27-4 | 100mg |
$155.00 | 2023-05-17 | ||
| TRC | N626380-500mg |
N-(2-Oxoindolin-5-yl)acetamide |
114741-27-4 | 500mg |
$689.00 | 2023-05-17 | ||
| TRC | N626380-1g |
N-(2-Oxoindolin-5-yl)acetamide |
114741-27-4 | 1g |
$ 980.00 | 2022-06-03 | ||
| TRC | N626380-1000mg |
N-(2-Oxoindolin-5-yl)acetamide |
114741-27-4 | 1g |
$1183.00 | 2023-05-17 | ||
| TRC | N626380-2.5g |
N-(2-Oxoindolin-5-yl)acetamide |
114741-27-4 | 2.5g |
$ 1800.00 | 2023-09-06 | ||
| Life Chemicals | F2257-0292-2μmol |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
114741-27-4 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2257-0292-1mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
114741-27-4 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2257-0292-2mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
114741-27-4 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614017-1g |
N-(2-oxoindolin-5-yl)acetamide |
114741-27-4 | 98% | 1g |
¥3494.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614017-5g |
N-(2-oxoindolin-5-yl)acetamide |
114741-27-4 | 98% | 5g |
¥11776.00 | 2024-08-09 |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (CAS No. 114741-27-4): An Overview of Its Properties, Applications, and Recent Research
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (CAS No. 114741-27-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, physical properties, biological activities, and recent advancements in its research and development.
Chemical Structure and Physical Properties
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a derivative of indole, characterized by a substituted acetamide group attached to the indole ring. The molecular formula of this compound is C10H11NO3, with a molecular weight of 193.20 g/mol. The compound exhibits a white crystalline solid form at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 165°C to 168°C.
The chemical structure of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide includes a ketone group at the 2-position of the indole ring, which contributes to its reactivity and biological activity. The acetamide group at the 5-position further enhances its solubility and stability in various environments.
Biological Activities and Mechanisms of Action
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of interest is its anti-inflammatory properties. Recent studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is attributed to its ability to modulate the activation of nuclear factor-kappa B (NF-kB), a crucial transcription factor involved in the inflammatory response.
In addition to its anti-inflammatory effects, N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has also demonstrated significant antioxidant properties. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This dual action makes it a promising candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress.
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has also been investigated for its potential neuroprotective effects. Preclinical studies have shown that it can reduce neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. The mechanism behind these effects is thought to involve the inhibition of neuroinflammation and the promotion of neurotrophic factor expression.
Clinical Trials and Therapeutic Potential
The therapeutic potential of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic profiles. However, more extensive clinical trials are needed to fully establish its therapeutic benefits and determine optimal dosing regimens.
In one notable phase II clinical trial, N-(2-oxo-*2*,*3*-dihydro-*1*H-indol-*5*-yl)acetamide was evaluated for its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis. The results indicated a significant reduction in disease activity scores and improved quality of life for patients receiving the treatment compared to those on placebo.
Recent Research Developments
The ongoing research on N-(2-oxo-*2*,*3*-dihydro-*1*H-indol-*5*-yl)acetamide continues to uncover new insights into its mechanisms of action and potential applications. Recent studies have explored its role in modulating immune responses and its potential as an adjuvant therapy in cancer treatment.
A study published in the Journal of Medicinal Chemistry reported that N-(2-oxo-*2*,*3*-dihydro-*1*H-indol-*5*-yl)acetamide can enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to apoptosis. This finding suggests that it could be used as a complementary therapy to improve treatment outcomes in cancer patients.
In another study published in the European Journal of Pharmacology, researchers investigated the effects of N-(2-oxo-*2*,*3*-dihydro-*1*H-indol-*5*-yl)acetamide on cardiovascular health. The results showed that it can reduce blood pressure and improve endothelial function in hypertensive rats. These findings highlight its potential as a novel therapeutic agent for hypertension and related cardiovascular disorders.
Synthesis and Production
The synthesis of N-(2-oxo-*2*,*3*-dihydro-*1*H-indol-*5*-yl)acetamide involves several steps that are well-documented in the literature. One common synthetic route starts with the condensation of indole with acetyl chloride to form an intermediate compound, which is then subjected to further reactions to introduce the desired substituents. The final product is purified using techniques such as recrystallization or column chromatography.
The production process for this compound is scalable and can be optimized for large-scale manufacturing using modern chemical engineering techniques. This scalability ensures that it can be produced efficiently for both research purposes and commercial applications.
Conclusion
N-(2-oxo-*2*,*3*-dihydro-*1*H-indol-*5*-yl)acetamide (CAS No. 114741-27-4) is a versatile compound with a wide range of biological activities that make it an attractive candidate for various therapeutic applications. Its anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory properties have been extensively studied, leading to promising results in preclinical models and early-phase clinical trials.
Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its position as a valuable tool in medicinal chemistry and pharmaceutical development. As more data becomes available from clinical trials, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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